molecular formula C13H16N2O2 B010181 N-(1-carbamoylcyclopentyl)benzamide CAS No. 100615-48-3

N-(1-carbamoylcyclopentyl)benzamide

Cat. No.: B010181
CAS No.: 100615-48-3
M. Wt: 232.28 g/mol
InChI Key: AUVICHCMTJRTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-carbamoylcyclopentyl)benzamide is a chemical compound with the molecular formula C13H16N2O2 It is a benzamide derivative, characterized by the presence of a benzene ring attached to an amide group, which is further connected to a cyclopentyl ring with a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-carbamoylcyclopentyl)benzamide can be achieved through the direct condensation of benzoic acid and 1-carbamoylcyclopentylamine. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and efficient pathway provides high yields and is eco-friendly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and solvents, as well as the control of temperature and pressure, are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(1-carbamoylcyclopentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of benzamide oxides.

    Reduction: Formation of N-(1-aminocyclopentyl)benzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-(1-carbamoylcyclopentyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-carbamoylcyclopentyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-carbamoylcyclopentyl)-4-chlorobenzamide
  • N-(1-carbamoylcyclopentyl)-3-methoxybenzamide
  • N-(1-carbamoylcyclopentyl)-2-nitrobenzamide

Uniqueness

N-(1-carbamoylcyclopentyl)benzamide is unique due to its specific structure, which combines a benzamide moiety with a cyclopentyl ring and a carbamoyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

N-(1-carbamoylcyclopentyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-12(17)13(8-4-5-9-13)15-11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVICHCMTJRTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587613
Record name N-(1-Carbamoylcyclopentyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100615-48-3
Record name N-(1-Carbamoylcyclopentyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-carbamoylcyclopentyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-carbamoylcyclopentyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(1-carbamoylcyclopentyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(1-carbamoylcyclopentyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(1-carbamoylcyclopentyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(1-carbamoylcyclopentyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.